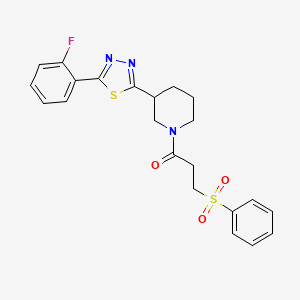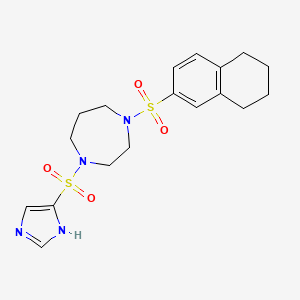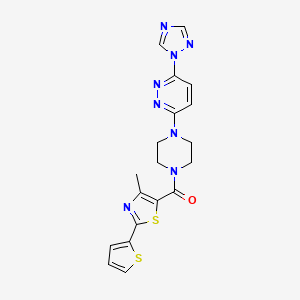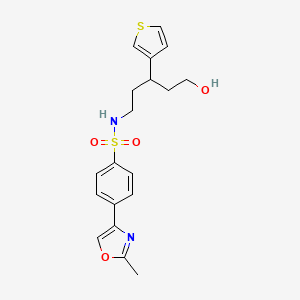
1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C22H22FN3O3S2 and its molecular weight is 459.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
- Spectral Analysis and Antibacterial Study: N-substituted derivatives of a similar compound exhibited moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
- Antibacterial Activities of Piperazine Derivatives: Novel piperazine derivatives connected to 1,3,4-thiadiazol showed promising antibacterial activities (Wu Qi, 2014).
Photophysical Properties
- Femtosecond Spectroscopy: Fluorenyl benzothiadiazoles, related in structure, demonstrated large two-photon absorption cross sections, indicating potential in photophysical applications (Belfield et al., 2014).
Noncovalent Interaction Analysis
- Crystallographic and QTAIM Analysis: Studies on similar thiadiazole derivatives provided insights into non-covalent interactions, which are crucial in drug design and molecular engineering (El-Emam et al., 2020).
Anti-Arrhythmic Activity
- Study of Piperidine-based Thiadiazole Derivatives: Certain synthesized derivatives showed significant anti-arrhythmic activity, suggesting potential therapeutic applications (Abdel‐Aziz et al., 2009).
Fluorescence Effects and Biological Activity
- Spectroscopic and Theoretical Studies: 1,3,4-thiadiazole derivatives exhibited unique fluorescence effects, indicating potential as fluorescence probes or antimycotic pharmaceuticals (Budziak et al., 2019).
Molecular Aggregation Studies
- Solvent Effects on Molecular Aggregation: Research on benzene-1,3-diol derivatives of thiadiazole highlighted the impact of molecular aggregation, influenced by solvent and molecular structure (Matwijczuk et al., 2016).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S2/c23-19-11-5-4-10-18(19)22-25-24-21(30-22)16-7-6-13-26(15-16)20(27)12-14-31(28,29)17-8-2-1-3-9-17/h1-5,8-11,16H,6-7,12-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTXKRVGJOCYKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2362857.png)
![2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2362859.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2362862.png)
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2362863.png)


![4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline](/img/structure/B2362867.png)
![2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2362869.png)

![4-allyl-5-[1-(2,4-difluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2362871.png)

